1-(1-Chloroethenyl)-2-methyl-1H-thieno[3,4-d]imidazole
Overview
Description
1-(1-Chloroethenyl)-2-methyl-1H-thieno[3,4-d]imidazole is a heterocyclic compound that features a unique structure combining a thienoimidazole core with a chloroethenyl and methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloroethenyl)-2-methyl-1H-thieno[3,4-d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thienoimidazole intermediates under controlled conditions. For instance, the reaction may involve the use of a nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may leverage high-throughput methods such as microwave-assisted synthesis or continuous flow reactors to enhance yield and efficiency. The use of copper-catalyzed multicomponent reactions has also been reported to be effective in synthesizing trisubstituted imidazoles .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethenyl)-2-methyl-1H-thieno[3,4-d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of halogenating agents or organometallic reagents.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
1-(1-Chloroethenyl)-2-methyl-1H-thieno[3,4-d]imidazole has been explored for its potential in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1-(1-Chloroethenyl)-2-methyl-1H-thieno[3,4-d]imidazole exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(1-Chloroethenyl)-2-methyl-1H-imidazole
- 2-Methyl-1H-thieno[3,4-d]imidazole
- 1-(1-Chloroethenyl)-1H-thieno[3,4-d]imidazole
Uniqueness: 1-(1-Chloroethenyl)-2-methyl-1H-thieno[3,4-d]imidazole is unique due to the combination of its chloroethenyl and methyl substituents on the thienoimidazole core. This structural arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(1-chloroethenyl)-2-methylthieno[3,4-d]imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-5(9)11-6(2)10-7-3-12-4-8(7)11/h3-4H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAPWBWYRGXLDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CSC=C2N1C(=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579493 | |
Record name | 1-(1-Chloroethenyl)-2-methyl-1H-thieno[3,4-d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90070-06-7 | |
Record name | 1-(1-Chloroethenyl)-2-methyl-1H-thieno[3,4-d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.